(2R,3S)-2-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
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Overview
Description
The compound is a pyrrolidine carboxylic acid derivative . Pyrrolidine carboxylic acids are a class of organic compounds that contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms, and a carboxylic acid group. The specific compound you mentioned also has a cyclopropyl group and a tert-butoxycarbonyl group attached to it.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the cyclopropyl group, and the tert-butoxycarbonyl group. The (2R,3S) notation indicates the configuration of the chiral centers in the molecule .Chemical Reactions Analysis
As a carboxylic acid, this compound could participate in typical carboxylic acid reactions, such as esterification or amide formation. The pyrrolidine ring might undergo reactions at the nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carboxylic acid group would likely make it polar and capable of forming hydrogen bonds .Scientific Research Applications
Synthesis and Structural Analysis
Synthetic Methods and Crystal Structure
In the realm of synthetic chemistry, compounds similar to "(2R,3S)-2-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid" have been synthesized to study their structural and physical properties. For instance, Ramasubramanian et al. (2007) explored the synthesis and crystal structure of related pyridine derivatives, highlighting the importance of structural analysis in understanding molecular interactions and designing novel compounds with desired properties (Ramasubramanian et al., 2007).
Stereoselective Synthesis
Stereoselective synthesis is crucial for creating compounds with specific configurations, impacting their biological activity and material properties. Medjahdi et al. (2009) demonstrated the base-induced cyclization of enantiopure oxiranes, leading to the formation of pyrrolidin-3-ols and azetidines, showcasing the ability to control molecular architecture through precise synthetic strategies (Medjahdi et al., 2009).
Biological Activity and Medicinal Chemistry
Antiviral Compounds
Wang et al. (2001) explored the design, synthesis, and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores, demonstrating the compound's potential in developing antiviral medications (Wang et al., 2001).
Organocatalytic Synthesis for Biological Applications
Chen et al. (2009) described an enantioselective organocatalytic approach for synthesizing spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity, compounds known for their significant biological activities. This method underscores the intersection of synthetic organic chemistry and medicinal chemistry in the quest for novel therapeutics (Chen et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
(2R,3S)-2-cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-6-9(11(15)16)10(14)8-4-5-8/h8-10H,4-7H2,1-3H3,(H,15,16)/t9-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPJEHSSJSRBFW-VHSXEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C2CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C2CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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